BenchChemオンラインストアへようこそ!

3-Cyano-4-(pyrrolidin-1-yl)benzoic acid

Physicochemical profiling Lipophilicity Chromatographic behavior

This specific 3-cyano-4-(pyrrolidin-1-yl)benzoic acid (CAS 1311318-16-7) is the only variant delivering the precise LogP (1.86 vs 1.49 for 3-cyanobenzoic acid) and TPSA (64.33 Ų vs 40.54 Ų for 4-(pyrrolidin-1-yl)benzoic acid) required for reproducible synthesis and biological screening. Procure this 95% pure building block to maintain integrity of kinase/GPCR-focused libraries and 5‑LOX negative control experiments.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 1311318-16-7
Cat. No. B1442910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-4-(pyrrolidin-1-yl)benzoic acid
CAS1311318-16-7
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)C(=O)O)C#N
InChIInChI=1S/C12H12N2O2/c13-8-10-7-9(12(15)16)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,15,16)
InChIKeyCZKUWDUKUYKZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-4-(pyrrolidin-1-yl)benzoic Acid (CAS 1311318-16-7) Technical Baseline and Sourcing Overview


3-Cyano-4-(pyrrolidin-1-yl)benzoic acid (CAS 1311318-16-7) is a substituted benzoic acid derivative featuring a cyano group at the 3-position and a pyrrolidinyl substituent at the 4-position of the aromatic ring . With a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol, this compound serves primarily as a versatile building block and synthetic intermediate in organic and medicinal chemistry applications . The molecule contains a carboxylic acid handle for amide or ester bond formation, a cyano group that can serve as a hydrogen bond acceptor or be further derivatized, and a pyrrolidine ring that contributes to structural rigidity and potential binding interactions. Commercially, this compound is available from multiple research chemical suppliers with a typical minimum purity specification of 95% , and it is classified under ECHA inventory number 976-388-9 with notified CLP hazard classifications [1].

Why Generic Substitution of 3-Cyano-4-(pyrrolidin-1-yl)benzoic Acid Carries Measurable Procurement and Performance Risk


In-class substitution with other cyano-benzoic acid derivatives or alternative pyrrolidine-containing benzoic acid analogs is not a straightforward, risk-free decision. The specific substitution pattern—cyano at the 3-position and pyrrolidinyl at the 4-position—creates a unique physicochemical profile that directly impacts downstream synthesis efficiency and biological relevance. For example, the target compound exhibits a calculated LogP of 1.86 , whereas the simpler 3-cyanobenzoic acid (lacking the pyrrolidinyl group) has a reported LogP of approximately 1.49 [1]. This ~0.37 unit difference in lipophilicity translates to altered solubility and chromatographic behavior that can necessitate re-optimization of synthetic or purification protocols. Furthermore, related pyrrolidinyl-benzoic acids such as 4-(pyrrolidin-1-yl)benzoic acid (CAS 22090-27-3) are commercially available at 97-98% purity from multiple vendors [2], whereas the target 3-cyano-4-(pyrrolidin-1-yl)benzoic acid is typically offered at a minimum purity specification of 95% , indicating a different supply landscape and purity baseline that must be accounted for in procurement planning. The sections below provide the quantitative evidence supporting why substitution without prior validation introduces unacceptable variability.

Quantitative Differentiation Evidence: 3-Cyano-4-(pyrrolidin-1-yl)benzoic Acid vs. Structural and Functional Analogs


Lipophilicity Differentiation: LogP Comparison with 3-Cyanobenzoic Acid

3-Cyano-4-(pyrrolidin-1-yl)benzoic acid exhibits a calculated LogP of approximately 1.86 , whereas the simpler analog 3-cyanobenzoic acid (CAS 1877-72-1)—which lacks the pyrrolidinyl substituent—has a reported LogP of 1.49 [1]. This difference of approximately 0.37 LogP units indicates measurably higher lipophilicity for the target compound, which will directly influence reversed-phase chromatographic retention times and partitioning behavior in liquid-liquid extractions.

Physicochemical profiling Lipophilicity Chromatographic behavior

Polar Surface Area Differentiation: TPSA Comparison with 4-(Pyrrolidin-1-yl)benzoic Acid

The target compound has a calculated topological polar surface area (TPSA) of 64.33 Ų . The closely related analog 4-(pyrrolidin-1-yl)benzoic acid (CAS 22090-27-3), which lacks the 3-cyano group, has a TPSA of 40.54 Ų (calculated from SMILES: OC(=O)c1ccc(cc1)N1CCCC1). The cyano group on the target compound adds approximately 23.79 Ų of polar surface area, which is a structurally verifiable difference with direct implications for membrane permeability predictions and oral bioavailability estimation according to Veber's rules (optimal TPSA < 140 Ų; both compounds fall within acceptable range, but the target is shifted higher).

Drug-likeness Membrane permeability TPSA

Commercially Supplied Purity Baseline: 95% Minimum Specification

The target compound is consistently offered by multiple reputable research chemical suppliers at a minimum purity specification of 95% . In contrast, the related analog 4-(pyrrolidin-1-yl)benzoic acid (CAS 22090-27-3) is routinely available at 97-98% purity from commercial sources [1]. This 2-3 percentage point differential in minimum purity specification reflects differences in synthetic accessibility, purification challenges, and market maturity between the two compounds.

Purity specification Quality control Procurement

Hydrogen Bond Acceptor Count and Molecular Recognition Capacity

3-Cyano-4-(pyrrolidin-1-yl)benzoic acid possesses three hydrogen bond acceptors (HBA = 3) and one hydrogen bond donor (HBD = 1) . The cyano group contributes one HBA, the pyrrolidine nitrogen contributes one HBA, and the carboxylic acid carbonyl contributes the third HBA. The analog 4-(pyrrolidin-1-yl)benzoic acid (CAS 22090-27-3) has only two HBA and one HBD, lacking the cyano-derived hydrogen bond acceptor. This additional HBA capacity represents a structurally verifiable difference in potential intermolecular interaction capacity that may influence binding to biological targets, solubility in hydrogen-bonding solvents, and crystal packing behavior.

Hydrogen bonding Receptor binding Scaffold design

5-Lipoxygenase (5-LOX) Inhibition Screening: Negative Result Delineates Activity Profile

In ChEMBL bioactivity screening (Assay CHEMBL620010), 3-cyano-4-(pyrrolidin-1-yl)benzoic acid was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 μM. The result was recorded as 'NS'—no significant activity [1]. This negative finding is valuable because it establishes a known inactivity baseline: the compound does not inhibit 5-LOX at concentrations up to 100 μM. While this is a negative result and no direct comparator data is available in the same assay, the finding provides actionable guidance that researchers seeking 5-LOX inhibitory scaffolds should not prioritize this compound.

Enzyme inhibition 5-Lipoxygenase Selectivity profiling

Validated Application Scenarios for 3-Cyano-4-(pyrrolidin-1-yl)benzoic Acid in Scientific Procurement


Medicinal Chemistry Scaffold for Cyano-Pyrrolidine Library Synthesis

Based on the structural features documented in Section 3—specifically the presence of both a cyano group and a pyrrolidine ring on a benzoic acid core—this compound is optimally deployed as a versatile scaffold for building compound libraries in early-stage drug discovery. The carboxylic acid group enables facile amide coupling or esterification to generate diverse analogs, while the cyano and pyrrolidine moieties provide differentiated hydrogen bonding capacity (HBA = 3) and lipophilicity (LogP = 1.86) relative to simpler benzoic acid derivatives . Researchers synthesizing focused libraries targeting kinase or GPCR space, where cyano-pyrrolidine motifs are prevalent, should prioritize this scaffold over analogs lacking the 3-cyano substitution. Procurement of this specific CAS number ensures the correct substitution pattern is maintained across library synthesis efforts.

Negative Control for 5-Lipoxygenase Pathway Screening

As established in Section 3 Evidence Item 5, this compound exhibits no significant inhibition of RBL-1 5-lipoxygenase at 100 μM . This makes it a rational choice as a structurally related negative control in assays probing the arachidonic acid cascade and 5-LOX-mediated inflammatory pathways. In screening campaigns where positive hits from cyano-pyrrolidine chemical space emerge, this compound can be procured and used to confirm that observed activity is not merely a scaffold-class effect but derives from specific structural modifications beyond the 3-cyano-4-pyrrolidinyl benzoic acid core. This application is directly supported by the ChEMBL bioactivity record.

Synthetic Intermediate Requiring Orthogonal Reactivity at the 3-Position

The 3-cyano substituent on this compound provides a synthetic handle that is orthogonal to the 4-pyrrolidinyl group and the carboxylic acid. As documented in Section 3, the cyano group contributes measurable differences in both LogP (Δ +0.37 vs. 3-cyanobenzoic acid) and TPSA (Δ +23.79 Ų vs. 4-(pyrrolidin-1-yl)benzoic acid) [1]. In multi-step synthetic sequences where selective transformation of the cyano group (e.g., reduction to aminomethyl, hydrolysis to carboxamide, or conversion to tetrazole) is required while preserving the pyrrolidine and carboxylic acid moieties, this specific substitution pattern is mandatory. Procuring the correct CAS number (1311318-16-7) ensures that the cyano group is correctly positioned at the 3-position rather than the 2- or 4-position, which would fundamentally alter downstream reactivity and product identity.

Physicochemical Comparator in Property-Driven Compound Selection

The measured and calculated physicochemical parameters documented in Section 3—LogP 1.86, TPSA 64.33 Ų, HBA = 3, HBD = 1 —position this compound as a useful reference point in property-driven medicinal chemistry optimization. For projects requiring fine-tuning of lipophilicity within the cyano-benzoic acid series, the addition of a pyrrolidinyl group provides a quantifiable LogP shift of approximately +0.37 units relative to the non-pyrrolidinyl parent [1]. This compound can be procured and used alongside its simpler analogs (e.g., 3-cyanobenzoic acid, 4-(pyrrolidin-1-yl)benzoic acid) to empirically validate computational property predictions and establish SAR trends for absorption and distribution characteristics. This application leverages the quantitative differentiation evidence presented in Section 3 Evidence Items 1 and 2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyano-4-(pyrrolidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.